molecular formula C21H20O10 B15293101 luteolin-7-O-alpha-L-rhamnoside

luteolin-7-O-alpha-L-rhamnoside

Cat. No.: B15293101
M. Wt: 432.4 g/mol
InChI Key: GRBYFYORPBZEIN-RWKYHZLCSA-N
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Description

Luteolin 7-O-alpha-L-Rhamnoside is a glycosyloxyflavone, a type of flavonoid, where luteolin is substituted by an alpha-L-rhamnosyl residue at position 7 via a glycosidic linkage. This compound has been isolated from various plant species, including Crotalaria lachnophora .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Luteolin 7-O-alpha-L-Rhamnoside typically involves the glycosylation of luteolin with alpha-L-rhamnose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve protecting groups to ensure selective glycosylation at the desired position .

Industrial Production Methods

Industrial production of Luteolin 7-O-alpha-L-Rhamnoside can be achieved through extraction from plant sources or through biotechnological methods involving microbial fermentation. The extraction process involves solvent extraction followed by purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Luteolin 7-O-alpha-L-Rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Luteolin 7-O-alpha-L-Rhamnoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Luteolin 7-O-alpha-L-Rhamnoside can be compared with other similar compounds such as:

Luteolin 7-O-alpha-L-Rhamnoside stands out due to its unique glycosidic linkage and the specific biological activities it imparts.

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-8,18-24,26-28H,1H3/t8-,18-,19+,20+,21-/m0/s1

InChI Key

GRBYFYORPBZEIN-RWKYHZLCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)O)O)O

Origin of Product

United States

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